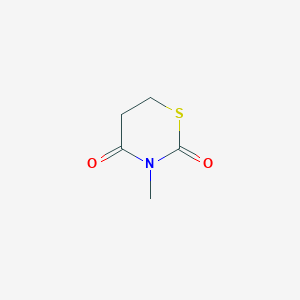

3-Methyl-1,3-thiazinane-2,4-dione

Description

Significance of Heterocyclic Compounds in Contemporary Chemical Science

Heterocyclic compounds are a vast and diverse class of organic molecules that are fundamental to numerous scientific disciplines. nih.gov Their defining feature is a cyclic structure incorporating one or more heteroatoms, most commonly nitrogen, oxygen, and sulfur. nih.gov This structural feature imparts unique physicochemical properties that distinguish them from their carbocyclic counterparts. nih.gov The significance of heterocycles is underscored by their omnipresence in nature and their extensive application in various industries.

In the realm of medicinal chemistry, heterocyclic scaffolds form the core of a large percentage of pharmaceutical agents. nih.gov Many vitamins, hormones, and antibiotics, including well-known natural products like penicillin and morphine, contain heterocyclic rings. nih.gov It is estimated that over 85% of all biologically active chemical compounds possess a heterocyclic fragment, highlighting their critical role in drug design and development. nih.gov Beyond pharmaceuticals, these compounds are integral to agrochemicals, such as herbicides and insecticides, and find use as sanitizers, antioxidants, corrosion inhibitors, and dyes. nih.govchem960.com Their versatility also makes them essential intermediates in the synthesis of other complex organic molecules. nih.gov

Overview of the 1,3-Thiazinane (B8806883) Core Structure and its Derivatives in Scholarly Contexts

Within the broad family of heterocycles, those containing both sulfur and nitrogen atoms have attracted considerable research interest. The 1,3-thiazinane ring is a six-membered saturated heterocycle containing a nitrogen and a sulfur atom at positions 1 and 3, respectively. ub.edu Derivatives of this core structure are investigated for a wide array of potential applications. chem960.comresearchgate.net

The 1,3-thiazinane-2,4-dione (B8782933) scaffold, in particular, has been a subject of study in medicinal chemistry. Research has focused on the synthesis of these structures to explore their biological activities. For instance, one synthetic pathway involves the acetylation of 2-amino-1,3-thiazin-4-ones followed by mild acid hydrolysis to yield the 1,3-thiazinane-2,4-dione core. nih.govbldpharm.com Subsequent studies on phenyl- and naphthyl-substituted versions of these compounds revealed selective antitumor activity against leukemia cells. nih.govbldpharm.com These findings suggest that the 1,3-thiazinane-2,4-dione scaffold may serve as a valuable framework for developing new therapeutic agents. nih.gov The benzo-fused analogues, known as benzo[e] nih.govnih.govthiazin-4-ones, are another important class, recognized for their diverse pharmacological properties, including anti-HIV and antimicrobial activities. rsc.org

Positioning of 3-Methyl-1,3-thiazinane-2,4-dione within Current Research Landscapes

This compound is a specific derivative of the parent scaffold where a methyl group is attached to the nitrogen atom at position 3. While the broader class of 1,3-thiazinane-2,4-diones has been explored for its potential in anticancer research, specific academic studies focusing extensively on the 3-methyl derivative are not prominent in the available literature. nih.gov Its significance is therefore largely derived from its classification within this researched group of heterocycles.

Basic physicochemical information for this compound is available primarily through chemical databases.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1003-92-5 | bldpharm.commolbase.com |

| Molecular Formula | C₅H₇NO₂S | bldpharm.commolbase.com |

| Molecular Weight | 145.18 g/mol | bldpharm.commolbase.com |

The synthesis of this compound is not explicitly detailed in dedicated research articles. However, a plausible synthetic route can be inferred from established methods for the N-alkylation of related heterocyclic systems, such as thiazolidine-2,4-diones (the five-membered ring analogue). chemicalbook.comarkat-usa.org Such a synthesis would likely involve the N-alkylation of the parent 1,3-thiazinane-2,4-dione ring. This generally proceeds by deprotonation of the imide nitrogen with a base, followed by nucleophilic attack on a methylating agent like methyl iodide or dimethyl sulfate.

| Reactant 1 | Reactant 2 | Reagent | Product | Source |

|---|---|---|---|---|

| Thiazolidine-2,4-dione | Alkyl Bromide | Triethylamine (B128534) | N-Alkyl Thiazolidine-2,4-dione | arkat-usa.org |

| 2,4-Thiazolidinedione | Dimethyl sulfate | Potassium Carbonate | 3-Methyl-1,3-thiazolane-2,4-dione | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1003-92-5 |

|---|---|

Molecular Formula |

C5H7NO2S |

Molecular Weight |

145.18 g/mol |

IUPAC Name |

3-methyl-1,3-thiazinane-2,4-dione |

InChI |

InChI=1S/C5H7NO2S/c1-6-4(7)2-3-9-5(6)8/h2-3H2,1H3 |

InChI Key |

YFVJKJSOVRKZQT-UHFFFAOYSA-N |

SMILES |

CN1C(=O)CCSC1=O |

Canonical SMILES |

CN1C(=O)CCSC1=O |

Origin of Product |

United States |

Chemical Reactivity and Transformative Pathways of 3 Methyl 1,3 Thiazinane 2,4 Dione and Its Analogs

Alkylation Reactions at Various Nucleophilic Sites within the 1,3-Thiazinane-2,4-dione (B8782933) Nucleus

The 1,3-thiazinane-2,4-dione ring system possesses multiple nucleophilic centers, primarily the nitrogen atom of the imide functionality and the active methylene (B1212753) group at the C-5 position. Alkylation at these sites provides a straightforward method for introducing molecular diversity.

Alkylation of the imide nitrogen (N-alkylation) is a common strategy to modify the properties of the 1,3-thiazinane-2,4-dione core. While traditional methods often involve a two-step process of deprotonation with a strong base followed by reaction with an alkyl halide, more efficient one-step procedures have been developed. arkat-usa.org For instance, the N-alkylation of thiazolidine-2,4-diones, a related five-membered ring system, can be achieved at room temperature using an alkyl bromide in the presence of a small amount of triethylamine (B128534) as both a base and a solvent. arkat-usa.org This method offers high yields and exclusively affords the N-alkylated product. arkat-usa.org A similar approach can be applied to 1,3-thiazinane-2,4-diones.

The active methylene group at C-5 can also undergo alkylation, typically under basic conditions. This allows for the introduction of various substituents at this position, further expanding the chemical space accessible from the 1,3-thiazinane-2,4-dione scaffold.

Advanced Derivatization Strategies and Functional Group Interconversions

Beyond simple alkylation, the 1,3-thiazinane-2,4-dione nucleus can be subjected to a variety of derivatization strategies and functional group interconversions to generate a diverse array of analogs.

One key transformation is the conversion of 2-amino-1,3-thiazin-4-ones into the corresponding 1,3-thiazinane-2,4-diones. This is typically achieved through an acetylation reaction followed by mild acid hydrolysis. nih.govnih.gov This two-step, one-pot protocol provides a reliable route to the dione (B5365651) core structure. nih.gov

The carbonyl groups of the 1,3-thiazinane-2,4-dione ring can also be targeted for derivatization. For example, thionation reactions can be employed to convert one or both carbonyl groups into thiocarbonyls, leading to the formation of thioxo-derivatives. For instance, the direct synthesis of ring-fused 1,3-thiazine-2,4-dithiones has been reported from aromatic o-amino carboxylic acids and carbon disulfide. nih.gov

Furthermore, the active methylene group at C-5 can participate in Knoevenagel condensation reactions with aldehydes and ketones to introduce exocyclic double bonds. researchgate.net These resulting 5-ylidene derivatives serve as versatile intermediates for further functionalization. nih.gov For example, they can undergo Michael addition reactions with various nucleophiles. nih.gov

Ring-Opening and Rearrangement Processes of 1,3-Thiazinane-2,4-diones

The 1,3-thiazinane-2,4-dione ring is susceptible to both ring-opening and rearrangement reactions under specific conditions, providing pathways to different heterocyclic systems or acyclic compounds.

Hydrolysis, either under acidic or basic conditions, can lead to the cleavage of the amide bonds and the sulfur-carbon bond, resulting in the formation of 3-mercaptopropionic acid derivatives and other fragments. nih.gov Aminolysis, the reaction with amines, can also induce ring-opening, affording substituted amides.

Rearrangement processes have also been observed. For instance, a Pummerer rearrangement can occur during the oxidation of related 1,4-thiazin-3-one nucleosides, leading to the formation of a 1,4-thiazine-2,3-dione. nih.gov While not directly involving a 1,3-thiazinane-2,4-dione, this highlights a potential rearrangement pathway for the thiazine (B8601807) ring system. Additionally, acid-catalyzed ring-opening-ring-closure of a 4-oxo-2-thio-1,3-oxazine has been shown to yield the isomeric 2,4-dioxo-1,3-thiazine. researchgate.net

Role of 1,3-Thiazinanes as Versatile Reaction Intermediates in Organic Synthesis

The reactivity of the 1,3-thiazinane-2,4-dione scaffold makes it a valuable intermediate in organic synthesis. pharmacophorejournal.com The ability to selectively functionalize the nitrogen, the active methylene group, and the carbonyls allows for the construction of complex molecular architectures.

For example, 1,3-thiazinane-2,4-diones can serve as precursors for the synthesis of other heterocyclic systems. The ring can be opened and subsequently re-closed with different reagents to form new ring structures.

Furthermore, the diverse functionalities present in derivatized 1,3-thiazinane-2,4-diones can be utilized in various coupling reactions and other transformations to build larger molecules. The development of multicomponent reactions involving the 1,3-thiazinane (B8806883) core further underscores their utility as synthetic building blocks. nih.gov

Theoretical and Computational Investigations of 3 Methyl 1,3 Thiazinane 2,4 Dione Systems

Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Structure, and Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Methyl-1,3-thiazinane-2,4-dione, DFT studies are instrumental in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations are typically performed using a basis set like B3LYP/6-311G(d,p) to achieve a good correlation between theoretical and experimental data. researchgate.net

The electronic structure of the molecule, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be elucidated through DFT. The MEP map is particularly useful as it helps in identifying the electrophilic and nucleophilic sites within the molecule. For instance, the negative potential regions, often associated with oxygen and nitrogen atoms, indicate sites prone to electrophilic attack, while positive potential regions suggest susceptibility to nucleophilic attack. nih.gov

Table 1: Theoretical Geometric Parameters for this compound (Illustrative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | 1.82 | S-C-C | 115.0 |

| C-N | 1.38 | C-N-C | 120.0 |

| C=O | 1.21 | O=C-N | 125.0 |

| N-CH3 | 1.45 | C-N-CH3 | 118.0 |

Molecular Orbital Calculations and Reactivity Prediction

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity. These calculations, often performed using the same DFT methods, help in predicting how the molecule will behave in different chemical environments. The distribution of these frontier orbitals can also highlight the specific atoms or regions of the molecule that are most likely to be involved in chemical reactions.

Hirshfeld Surface Analysis for Quantification of Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in molecular crystals. scirp.org By partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal, a unique "Hirshfeld surface" is defined for each molecule.

Table 2: Contribution of Intermolecular Contacts to the Hirshfeld Surface of a Hypothetical this compound Crystal

| Contact Type | Contribution (%) |

| H···H | 45.2 |

| O···H/H···O | 30.5 |

| S···H/H···S | 15.8 |

| C···H/H···C | 8.5 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from Hirshfeld surface analysis.

Tautomerism and Conformational Analysis of 1,3-Thiazinane-2,4-diones

Tautomerism, the interconversion of structural isomers, is a relevant consideration for 1,3-thiazinane-2,4-diones. nih.gov These compounds can potentially exist in different tautomeric forms, such as the dione (B5365651), enol, or thiol forms. Computational studies can predict the relative stabilities of these tautomers by calculating their energies. researchgate.net The solvent environment can also play a crucial role in determining the predominant tautomeric form.

Conformational analysis is also important for understanding the three-dimensional structure and flexibility of the 1,3-thiazinane (B8806883) ring. The six-membered ring can adopt various conformations, such as chair, boat, or twist-boat. nih.gov Computational methods can be used to determine the most stable conformation and the energy barriers between different conformers. This information is vital as the biological activity of a molecule can be highly dependent on its preferred conformation.

In Silico Prediction of Theoretical Chemical Properties (e.g., ADMET for drug-likeness assessment)

In the early stages of drug discovery, in silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.govnih.gov These predictions help in assessing the "drug-likeness" of a molecule and identifying potential liabilities before committing to expensive and time-consuming experimental studies. researchgate.net

For this compound, various molecular descriptors such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area can be calculated. These descriptors are then used in predictive models, often based on rules like Lipinski's Rule of Five, to estimate properties like oral bioavailability and potential toxicity. researchgate.net

Table 3: Predicted ADMET Properties for this compound (Illustrative Data)

| Property | Predicted Value |

| Molecular Weight | < 500 g/mol |

| LogP | < 5 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Oral Bioavailability | Good |

| Ames Mutagenicity | Non-mutagen |

Note: This data is illustrative and based on typical predictions for small drug-like molecules.

Advanced Applications of the 1,3 Thiazinane 2,4 Dione Scaffold in Chemical Research Excluding Biological/medicinal Applications

Utilization in Materials Science Research, e.g., Understanding Fluorescent Properties for Imaging and Sensing Technologies

While dedicated research into the materials science applications of 3-Methyl-1,3-thiazinane-2,4-dione is not extensively documented in current literature, the broader class of sulfur-nitrogen heterocycles is recognized for its potential in the development of novel materials. mdpi.comopenmedicinalchemistryjournal.com The presence of both sulfur and nitrogen atoms within the heterocyclic ring of this compound imparts unique electronic characteristics. These heteroatoms can influence the molecule's electron distribution and frontier molecular orbitals, which are fundamental to its photophysical properties. mdpi.com

The introduction of heteroatoms such as sulfur and nitrogen into cyclic organic structures is a known strategy for tuning the physicochemical properties of materials, including their fluorescence and conductivity. rsc.org For instance, the family of sulfur-nitrogen heterocycles includes highly stable aromatic compounds with properties relevant to the design of molecular conductors and magnets. mdpi.comresearchgate.net Although this compound is a saturated ring system, the dione (B5365651) functionality provides sites for chemical modification, which could be exploited to create conjugated systems with tailored optical and electronic properties.

The potential for this scaffold in materials science is an area ripe for exploration. Future research could focus on the synthesis of derivatives of this compound that incorporate fluorophores or chromophores, with the aim of developing novel sensors or imaging agents. The inherent polarity and hydrogen bonding capabilities of the dione moiety could also be harnessed to create self-assembling materials with interesting supramolecular architectures.

Role in the Synthesis of Complex Fused and Spiroheterocyclic Systems

The 1,3-thiazinane-2,4-dione (B8782933) scaffold is a valuable building block for the synthesis of more complex molecular architectures, including fused and spiroheterocyclic systems. The reactivity of the nitrogen atom and the methylene (B1212753) group positioned between the two carbonyl functions allows for a variety of chemical transformations to construct these intricate structures.

The synthesis of spirocyclic compounds, which contain two rings connected by a single common atom, has garnered significant interest due to their unique three-dimensional structures. nih.gov The 1,3-thiazinane-2,4-dione moiety can be incorporated into spirocyclic frameworks through various synthetic strategies. For example, condensation reactions involving the active methylene group of the thiazinane dione with suitable electrophiles can lead to the formation of spiro systems.

Fused heterocyclic systems, where two or more rings share two or more atoms, can also be accessed from 1,3-thiazinane-2,4-dione precursors. Cycloaddition reactions are a powerful tool for the construction of such systems. nih.gov For instance, the 1,3-thiazinane-2,4-dione ring can be functionalized to act as a dienophile or a precursor to a diene in Diels-Alder reactions, leading to the formation of complex polycyclic structures. The synthesis of thiazolo-fused bridged isoquinolones highlights the utility of related thiazine (B8601807) scaffolds in building structurally complex, sp³-rich peptidomimetic scaffolds. nih.gov

Below is a table summarizing synthetic approaches to complex heterocyclic systems utilizing thiazinane-related scaffolds.

| Product Type | Starting Materials | Reaction Type | Reference |

| Spiro[acenaphthylene-1,2′ rsc.orgnih.gov-thiazolidine]-2,4′(1H)-dione derivatives | Acenapthoquinone, Aniline, α-Mercaptocarboxylic acid | Condensation/Cyclization | rsc.org |

| Spiro[indoline-3,2′-thiazolidinone] derivatives | Primary amines, Isatins, Thioglycolic acid | Condensation/Cyclization | rsc.org |

| Tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives | Cyclohexan-1,4-dione, Malononitrile, Aldehydes or Phenylisothiocyanate | Multi-component reactions | nih.gov |

| Thiazolo-fused bridged isoquinolones | Thiazolo-2-pyridones, Arynes | [4+2] Cycloaddition | nih.gov |

Exploration of Advanced Chemical Transformations and Scaffold Diversity

The 1,3-thiazinane-2,4-dione scaffold offers multiple sites for chemical modification, enabling the generation of a diverse library of derivatives. The reactivity of this heterocyclic system has been explored to develop various synthetic methodologies. nih.gov

One of the primary sites for functionalization is the nitrogen atom at the 3-position. The presence of a methyl group in this compound is a result of such a modification, likely through N-alkylation of the parent 1,3-thiazinane-2,4-dione. Further reactions at the nitrogen, such as acylation, can introduce a wide range of functional groups. nih.gov

The carbon atoms of the ring also participate in various transformations. The active methylene group at the 5-position, flanked by two carbonyl groups, is susceptible to deprotonation and subsequent reaction with electrophiles. This allows for the introduction of various substituents at this position, further expanding the chemical space of accessible derivatives. Oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone can also be achieved, which modifies the electronic properties and geometry of the ring system. nih.gov

A variety of synthetic routes to the core 1,3-thiazinane-2,4-dione structure have been developed, starting from precursors such as 2-aminothiazin-4-ones through acetylation and subsequent hydrolysis. nih.govnih.gov Another method involves the reaction of oxazolidinethiones with 3-bromopropionyl chloride. nih.gov These synthetic strategies not only provide access to the core scaffold but also offer opportunities for introducing diversity at various positions of the ring.

The table below outlines some of the key chemical transformations involving the 1,3-thiazinane-2,4-dione scaffold.

| Reaction Type | Reagents and Conditions | Product | Reference |

| N-Alkylation | Alkyl halide, Base | 3-Alkyl-1,3-thiazinane-2,4-dione | nih.gov |

| Acetylation/Hydrolysis of 2-aminothiazin-4-ones | Acetic anhydride, then HCl | 1,3-Thiazinane-2,4-dione derivatives | nih.govresearchgate.net |

| Cyclization of oxazolidinethiones | 3-Bromopropionyl chloride, NaH | 1,3-Thiazinane-2,4-diones | nih.gov |

| Oxidation of ring sulfur | KMnO₄ | 1,3-Thiazinan-4-one-1,1-dioxide derivatives | nih.gov |

Future Directions in Fundamental 1,3-Thiazinane-2,4-dione Chemistry Research

The full potential of this compound in fundamental chemical research is yet to be realized. Several promising avenues for future investigation can be identified based on the current state of knowledge.

A primary area for future research is the systematic exploration of the photophysical properties of this compound and its derivatives. Given the interest in sulfur-nitrogen heterocycles for materials science, a detailed study of their fluorescence, phosphorescence, and potential as components in organic electronic devices is warranted. mdpi.comopenmedicinalchemistryjournal.comresearchgate.net

The development of novel and more sustainable synthetic methodologies for this compound and its analogues is another important direction. The application of green chemistry principles, such as the use of environmentally benign solvents and catalysts, would be a valuable contribution to this field. mdpi.comresearchgate.net

Furthermore, the exploration of this compound and its derivatives as ligands in asymmetric catalysis presents an exciting opportunity. The unique stereoelectronic environment provided by the heterocyclic scaffold could lead to the development of novel catalysts for a range of organic transformations. The use of related thiazoline (B8809763) derivatives as ligands in catalysis suggests the potential of this scaffold in this area. rsc.org

Finally, the continued use of the 1,3-thiazinane-2,4-dione scaffold as a building block for the synthesis of novel and complex fused and spiroheterocyclic systems remains a fruitful area of research. The creation of molecules with unique three-dimensional shapes is of fundamental interest in chemistry and could lead to the discovery of materials with novel properties. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 3-Methyl-1,3-thiazinane-2,4-dione, and how can reaction efficiency be optimized?

- Methodology : The compound is synthesized via condensation reactions, such as the reaction of thiourea derivatives with carbonyl compounds. Catalysts like FeCl₃·6H₂O significantly improve yields by accelerating cyclization . Alternative routes involve base-mediated condensation of thiazolidine-2,4-dione with aldehydes, followed by intramolecular cyclization. Optimization includes solvent selection (e.g., acetonitrile), temperature control (80–100°C), and catalyst screening (Lewis acids like FeCl₃ vs. Brønsted acids like PTSA) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring structure. Aromatic protons appear as distinct singlets, while methyl groups show sharp singlets near δ 1.5–2.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 208.06 for C₁₀H₉NO₂S) .

- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally similar thiazinane derivatives .

Q. What are the primary physicochemical properties of this compound, and how are they determined?

- Methodology :

- Density and Boiling Point : Measured experimentally (1.344 g/cm³ and 343.4°C, respectively) using pycnometry and differential scanning calorimetry (DSC) .

- LogP : Calculated via HPLC retention time correlations to assess hydrophobicity (LogP ≈ 2.34) .

Advanced Research Questions

Q. How can mechanistic pathways be elucidated in the synthesis of this compound derivatives?

- Methodology :

- Intermediate Tracking : Use LC-MS and in-situ NMR to identify transient intermediates like bromoamides or S-alkylated species. For example, bromoamide intermediates form via N-acylation before cyclizing to thiazinane rings .

- Kinetic Studies : Monitor reaction rates under varying temperatures (24–45°C) and solvents (e.g., CH₃CN vs. toluene) to derive activation parameters (ΔH‡, ΔS‡) .

Q. What strategies resolve contradictions in reaction yields across catalytic systems?

- Methodology :

- Catalyst Screening : Compare FeCl₃ (yield: 62–75%) vs. AlCl₃ (yield: 45–50%) under identical conditions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization but may increase side reactions. Statistical design of experiments (DoE) identifies optimal solvent-catalyst combinations .

Q. How are biological activities of this compound derivatives evaluated?

- Methodology :

- In Vitro Assays : Test antimicrobial activity against Mycobacterium tuberculosis (MIC ≤ 12.5 µg/mL) using microdilution methods .

- Molecular Docking : Predict binding to target enzymes (e.g., enoyl-ACP reductase) using AutoDock Vina. Substituent modifications (e.g., phenyl vs. methyl groups) improve binding affinity .

Describe a validated analytical method for quantifying this compound in biological samples.

- Methodology :

- GC-MS Protocol : Derivatize with isobutyl chloroformate to enhance volatility. Validate linearity (R² > 0.99), LOD (0.1 µg/mL), and recovery rates (85–95%) in human urine matrices .

- Sample Preparation : Liquid-liquid extraction (LLE) with ethyl acetate, followed by SPE cleanup to remove interferents .

Q. How do structural modifications impact the stability and reactivity of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.